molecular formula C12H15BrN4 B12985386 2-Bromo-6-(4-(pentan-3-yl)-4H-1,2,4-triazol-3-yl)pyridine

2-Bromo-6-(4-(pentan-3-yl)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12985386
M. Wt: 295.18 g/mol
InChI Key: PCFGAKSLVNTWGG-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-(pentan-3-yl)-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a bromine atom, a pyridine ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4-(pentan-3-yl)-4H-1,2,4-triazol-3-yl)pyridine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Coupling with Pyridine: The final step involves coupling the triazole moiety with a pyridine derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-(pentan-3-yl)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The triazole and pyridine rings can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Bromo-6-(4-(pentan-3-yl)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Chemical Biology: The compound serves as a probe in studying biological pathways and molecular interactions.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-(pentan-3-yl)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(4-(methyl)-4H-1,2,4-triazol-3-yl)pyridine
  • 2-Bromo-6-(4-(ethyl)-4H-1,2,4-triazol-3-yl)pyridine
  • 2-Bromo-6-(4-(propyl)-4H-1,2,4-triazol-3-yl)pyridine

Uniqueness

The uniqueness of 2-Bromo-6-(4-(pentan-3-yl)-4H-1,2,4-triazol-3-yl)pyridine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The pentan-3-yl group provides a distinct steric and electronic environment compared to other alkyl-substituted analogs, potentially leading to unique interactions with biological targets.

Properties

Molecular Formula

C12H15BrN4

Molecular Weight

295.18 g/mol

IUPAC Name

2-bromo-6-(4-pentan-3-yl-1,2,4-triazol-3-yl)pyridine

InChI

InChI=1S/C12H15BrN4/c1-3-9(4-2)17-8-14-16-12(17)10-6-5-7-11(13)15-10/h5-9H,3-4H2,1-2H3

InChI Key

PCFGAKSLVNTWGG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C=NN=C1C2=NC(=CC=C2)Br

Origin of Product

United States

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